molecular formula C16H18FNO3 B3381120 (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 2173637-65-3

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B3381120
CAS No.: 2173637-65-3
M. Wt: 291.32 g/mol
InChI Key: SGOLQBSXYYLCMP-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to an octahydroindole core, which is further substituted with a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,3aS,7aS) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Hydrogenation: The indole core is then subjected to hydrogenation to form the octahydroindole structure. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, triethylamine (TEA)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may play a crucial role in binding to these targets, while the indole core and carboxylic acid group contribute to the overall activity of the compound. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
  • (2S,3aS,7aS)-1-(4-bromobenzoyl)-octahydro-1H-indole-2-carboxylic acid
  • (2S,3aS,7aS)-1-(4-methylbenzoyl)-octahydro-1H-indole-2-carboxylic acid

Uniqueness

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOLQBSXYYLCMP-UBHSHLNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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